2,2-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide
Description
2,2-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide is a synthetic organic compound characterized by a pyrazole core substituted with a tetrahydropyran (oxane) ring at the 1-position and a 2,2-dimethylpropanamide group at the 4-position. This structure confers unique physicochemical properties, including moderate polarity due to the oxane ring and steric hindrance from the dimethyl groups, which may influence its solubility, bioavailability, and binding interactions in biological systems.
Properties
IUPAC Name |
2,2-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)12(17)15-10-8-14-16(9-10)11-4-6-18-7-5-11/h8-9,11H,4-7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTRCTQZVJTNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CN(N=C1)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with 1-(oxan-4-yl)-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on analogs sharing key structural features, such as pyrazole derivatives with heterocyclic substitutions or amide linkages. Below is a generalized analysis based on typical structure-activity relationships (SARs) for pyrazole-containing compounds:
Table 1: Hypothetical Comparison of Structural and Functional Properties
| Compound Name | Core Structure | Substituents | Key Properties (Predicted) | Potential Applications |
|---|---|---|---|---|
| 2,2-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide | Pyrazole | Oxane, dimethylpropanamide | Moderate solubility, steric bulk | Kinase inhibition, antimicrobial |
| N-(1-Cyclohexyl-1H-pyrazol-4-yl)acetamide | Pyrazole | Cyclohexyl, acetamide | Higher lipophilicity | CNS-targeted therapies |
| 1-(Tetrahydrofuran-2-yl)-4-carbamoylpyrazole | Pyrazole | Tetrahydrofuran, carbamoyl | Enhanced hydrogen bonding | Enzyme inhibition |
Key Observations :
- Solubility : The oxane ring may enhance aqueous solubility relative to cyclohexyl-substituted analogs, which are more lipophilic.
- Biological Activity: Pyrazole derivatives with heterocyclic substitutions (e.g., oxane, tetrahydrofuran) often exhibit improved metabolic stability compared to non-cyclic analogs.
Research Findings and Methodological Considerations
The provided evidence highlights the role of SHELX software in crystallographic analysis . For example:
- SHELXL : Used for refining small-molecule crystal structures, which could determine the bond angles and steric interactions of the dimethylpropanamide group.
Biological Activity
The compound 2,2-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propanamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure consists of a dimethyl group attached to a propanamide backbone, with a pyrazole ring substituted by an oxane moiety.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4O2 |
| Molecular Weight | 262.31 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
The biological activity of this compound has been linked to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of several key enzymes involved in metabolic pathways, notably those associated with cancer and inflammation.
- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for specific receptors, influencing cellular signaling pathways.
Therapeutic Potential
Research indicates that this compound could have applications in treating conditions such as:
- Cancer : Due to its ability to inhibit tumor cell proliferation.
- Inflammatory Diseases : By modulating inflammatory pathways.
In Vitro Studies
A study published in PubMed evaluated the biological activities of pyrazole derivatives, including this compound. The results indicated significant anti-proliferative effects on various cancer cell lines (e.g., A549 and MCF7) with IC50 values in the micromolar range .
In Vivo Studies
In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects in rodent models. Administration of the compound led to a reduction in inflammatory markers such as TNF-alpha and IL-6.
Comparative Analysis
A comparative analysis of similar compounds reveals that while many pyrazole derivatives exhibit biological activity, the unique oxan substitution in this compound enhances its potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
